molecular formula C21H21ClN2O4 B2817889 Methyl 6-chloro-4-[(2,5-diethoxyphenyl)amino]quinoline-2-carboxylate CAS No. 1207016-23-6

Methyl 6-chloro-4-[(2,5-diethoxyphenyl)amino]quinoline-2-carboxylate

Cat. No.: B2817889
CAS No.: 1207016-23-6
M. Wt: 400.86
InChI Key: GERJANWJDHHNDU-UHFFFAOYSA-N
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Description

“1-{[6-(3-Bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl}indoline” is a derivative of the imidazo[2,1-b][1,3]thiazole ring system . This compound is part of a group of compounds that have been studied for their potential as anticancer agents . The imidazo[2,1-b][1,3]thiazole system is assembled based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles .


Synthesis Analysis

The synthesis of this compound is based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone . When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an imidazo[2,1-b][1,3]thiazole ring system . This ring system is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .

Scientific Research Applications

Antimicrobial and Antituberculosis Activity

Research has shown that compounds related to 1-{[6-(3-Bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl}indoline have been synthesized and evaluated for their antimicrobial activities. These include a series of 1,2,4-triazoles and 1,3,4-thiadiazoles bearing the imidazo[2,1-b]thiazole moiety. These compounds have demonstrated promising antimicrobial activities and have also been assessed for antituberculosis activity against Mycobacterium tuberculosis H37Rv (Güzeldemirci & Küçükbasmacı, 2010).

Aldose Reductase Inhibitory Effect

Some derivatives of 1-{[6-(3-Bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl}indoline have been synthesized and tested for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. Among these compounds, certain derivatives have shown notable aldose reductase inhibitory activity, making them interesting candidates for future research in this field (Ulusoy Güzeldemirci et al., 2018).

Potential Anticancer Agents

The imidazo[2,1-b][1,3]thiazole system, closely related to the structure , has been investigated for its potential as an anticancer agent. Some derivatives have shown moderate ability to suppress the growth of kidney cancer cells, suggesting potential utility in cancer treatment. These findings underscore the significance of this class of compounds in the development of new anticancer drugs (Potikha & Brovarets, 2020).

Mechanism of Action

While the exact mechanism of action of this specific compound is not mentioned in the sources, compounds in the imidazo[2,1-b][1,3]thiazole family have been studied for their potential as anticancer agents . They have shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia .

Future Directions

The future directions for this compound could involve further exploration of its potential as an anticancer agent . Additionally, the synthesis method could be refined to increase yield and reduce the formation of byproducts .

Properties

IUPAC Name

methyl 6-chloro-4-(2,5-diethoxyanilino)quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4/c1-4-27-14-7-9-20(28-5-2)18(11-14)24-17-12-19(21(25)26-3)23-16-8-6-13(22)10-15(16)17/h6-12H,4-5H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERJANWJDHHNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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